rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride
Description
rac-(3R,5R)-3-Amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride is a bicyclic γ-amino acid derivative featuring a tetrahydrofuran (oxolane) ring substituted with a trifluoromethyl (-CF₃) group and an amino-carboxylic acid motif. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of peptidomimetics and bioactive molecules targeting central nervous system (CNS) disorders or metabolic pathways.
- Molecular Weight: Based on related analogs (e.g., Fmoc-protected variant: 421.38 g/mol ), the hydrochloride form is estimated to have a molecular weight of ~250–270 g/mol.
- CAS Number: EN300-43357121 (for the Fmoc-protected precursor) .
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxolane ring introduces conformational rigidity, influencing target binding and pharmacokinetics .
Properties
Molecular Formula |
C6H9ClF3NO3 |
|---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
(3S,5S)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)3-1-5(10,2-13-3)4(11)12;/h3H,1-2,10H2,(H,11,12);1H/t3-,5-;/m0./s1 |
InChI Key |
KNCJGYDEQQCKSV-WINKWTMZSA-N |
Isomeric SMILES |
C1[C@H](OC[C@@]1(C(=O)O)N)C(F)(F)F.Cl |
Canonical SMILES |
C1C(OCC1(C(=O)O)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring, introduction of the trifluoromethyl group, and the addition of the amino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Three related compounds are critical for comparison:
*Estimated based on structural analogs.
Structural and Functional Differences
Ring Size and Conformational Flexibility
- Oxolane (5-membered ring) : The smaller ring introduces steric strain, favoring rigid conformations that may enhance selectivity for specific biological targets (e.g., ion channels or enzymes requiring planar geometries) .
- However, the discontinued status of the piperidine analog suggests challenges in synthesis, stability, or biological performance .
Substituent Effects
- Trifluoromethyl (-CF₃) : Present in all analogs, this group increases lipophilicity (logP) and resistance to oxidative metabolism, critical for CNS drug candidates.
- Amino-Carboxylic Acid Motif: The hydrochloride salt form improves aqueous solubility compared to the Fmoc-protected variant, which is tailored for solid-phase peptide synthesis .
Biological Activity
Rac-(3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound has a molecular formula of C₇H₁₁ClF₃N₃O₃ and a molecular weight of 249.62 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have shown that compounds with trifluoromethyl groups exhibit enhanced anticancer activity. For instance, a series of isoxazole derivatives with trifluoromethyl substitutions demonstrated significant inhibition of cancer cell proliferation in MCF-7 breast cancer cells, with IC50 values as low as 2.63 μM for the most active derivatives . The mechanism involved apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
Mechanistic Insights
Research indicates that the trifluoromethyl group can influence the binding affinity of compounds to biological targets. The introduction of this moiety has been linked to improved interactions with enzymes and receptors involved in cellular signaling pathways. For example, studies on β-secretase inhibitors have demonstrated that trifluoromethylated compounds can effectively inhibit enzyme activity, which is crucial in the treatment of Alzheimer's disease .
Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.63 | Apoptosis induction |
| PC-3 | 3.09 | Cell cycle arrest |
Study 2: Inhibition of β-Secretase
Another significant study focused on the synthesis and evaluation of β-secretase inhibitors containing trifluoromethyl groups. The findings showed that these inhibitors could significantly reduce amyloid precursor protein processing, which is pivotal in Alzheimer's pathology.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Toxicological assessments have indicated a low toxicity profile at therapeutic doses, making it a candidate for further clinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
